2-Methyl-4-phenylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-4-phenylquinolin-8-amine is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-4-phenylquinolin-8-amine is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.
- DNA Intercalation : The quinoline core can intercalate into DNA, potentially disrupting replication and transcription processes.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance:
- Cell Line Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines such as HL-60, Hep3B, and COLO 205. The IC50 values for some derivatives were reported to be less than 1 μM, indicating potent activity without affecting normal cells .
Compound | Cell Line | IC50 (μM) | Effect on Normal Cells |
---|---|---|---|
2-Methyl Derivative | HL-60 | <1 | No effect (IC50 > 50) |
Similar Compound | COLO 205 | <1 | No effect (IC50 > 50) |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. For example, studies have shown that these compounds can act against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Antidiabetic Activity
Research has indicated that certain derivatives of this compound exhibit α-glucosidase inhibitory activity, which is crucial for managing diabetes by slowing carbohydrate absorption .
Study on Anticancer Properties
In a study evaluating the antiproliferative effects of quinoline derivatives, several compounds were synthesized and tested against the National Cancer Institute's human cancer cell line panel. Notably, one derivative exhibited nanomolar potency against COLO 205 cells through mechanisms involving microtubule disruption and apoptosis induction via intrinsic pathways .
Study on Enzyme Inhibition
Another study focused on the synthesis of N-substituted derivatives of 2-Methyl-4-phenylquinolin-8-amines. These compounds were screened for α-glucosidase inhibition using in-silico and in-vitro methods. Results showed promising inhibitory activity, suggesting potential applications in diabetes management .
Properties
IUPAC Name |
2-methyl-4-phenylquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(17)16(13)18-11/h2-10H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRWVREUIFGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558739 |
Source
|
Record name | 2-Methyl-4-phenylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113790-70-8 |
Source
|
Record name | 2-Methyl-4-phenylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.